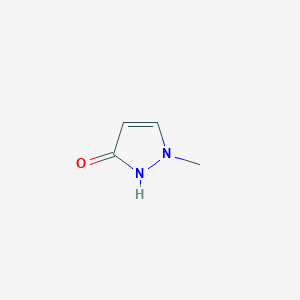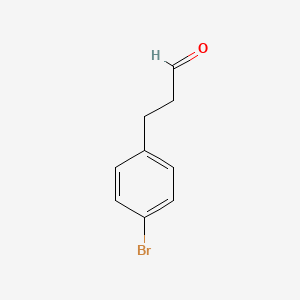
3-(4-Bromphenyl)propanal
Übersicht
Beschreibung
3-(4-Bromophenyl)propanal, also known as 4-bromo-3-hydroxypropanal, is a brominated aldehyde compound used in various scientific research applications. It is a colorless liquid with a slightly fruity odor and is soluble in water and organic solvents. This compound has a molecular formula of C7H7BrO and a molecular weight of 191.04 g/mol. It is commonly used in the synthesis of drugs, dyes, and other chemicals, as well as in the development of new technologies.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-(4-Bromphenyl)propanal dient als vielseitiger Baustein in der organischen Synthese. Es kann verwendet werden, um komplexe Moleküle durch verschiedene Reaktionen wie die Aldolkondensation zu konstruieren, die zur Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen führen kann. Diese Verbindung ist besonders nützlich bei der Synthese von heterocyclischen Verbindungen, die in vielen Pharmazeutika weit verbreitet sind .
Medizinische Chemie
In der medizinischen Chemie wird this compound bei der Entwicklung und Entwicklung neuer Medikamente eingesetzt. Seine Bromphenylgruppe ist ein häufig vorkommender Baustein in vielen Arzneimittelmolekülen, und seine Aldehydfunktionalität ermöglicht weitere chemische Modifikationen, wodurch es zu einem wertvollen Zwischenprodukt in der Arzneimittelforschung wird .
Materialwissenschaft
Diese Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung organischer Halbleiter. Die Bromphenylgruppe kann als Elektronenakzeptor fungieren, was bei der Herstellung von Materialien mit spezifischen elektronischen Eigenschaften für den Einsatz in Geräten wie organischen Leuchtdioden (OLEDs) und Solarzellen vorteilhaft ist .
Analytische Chemie
This compound kann in der analytischen Chemie als Standard- oder Referenzverbindung verwendet werden. Seine besonderen spektroskopischen Eigenschaften, wie z. B. seine NMR- und Massenspektren, machen es für den Einsatz in der Methodenentwicklung und Kalibrierung von Analysegeräten geeignet .
Agrarchemie
Im Bereich der Agrarchemie könnte diese Verbindung für die Synthese neuartiger Pestizide oder Herbizide untersucht werden. Das Bromatom in this compound kann zur Bildung potenter biologisch aktiver Moleküle verwendet werden, die als Wachstumsregulatoren oder Schädlingsabwehrmittel wirken können .
Polymerchemie
Die Aldehydgruppe in this compound ist gegenüber Nucleophilen reaktiv, was in der Polymerchemie für die Herstellung von polymeren Materialien genutzt werden kann. Es kann in Polymere eingebaut werden, um Bromphenylfunktionalitäten einzuführen, die die thermische Stabilität und die mechanischen Eigenschaften der Polymere verbessern können .
Katalyse
This compound kann als Ligandenvorläufer bei der Synthese von Katalysatoren fungieren. Die Bromphenylgruppe kann an Metallzentren koordinieren und Komplexe bilden, die verschiedene chemische Reaktionen, einschließlich Oxidations- und Reduktionsprozesse, katalysieren .
Umweltwissenschaften
Diese Verbindung kann in der Umweltforschung verwendet werden, um den Abbau bromierter organischer Verbindungen zu untersuchen. Das Verständnis seiner Abbauwege kann bei der Bewertung der Umweltauswirkungen ähnlicher bromierter Schadstoffe helfen .
Safety and Hazards
The compound is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H227, H315, H319, H335 . The precautionary statements associated with it are P305, P338, P351 . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Wirkmechanismus
Aromatic aldehydes are often involved in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the benzylic position . The benzylic position is the carbon atom outside the ring that is attached to the aromatic system. These reactions can lead to various products depending on the conditions and reagents used.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZJWVPNFPPSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467249 | |
| Record name | 3-(4-bromophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80793-25-5 | |
| Record name | 3-(4-bromophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
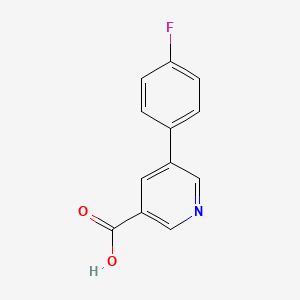
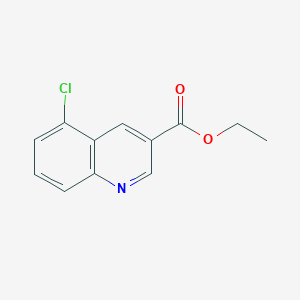
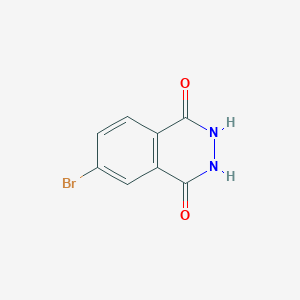

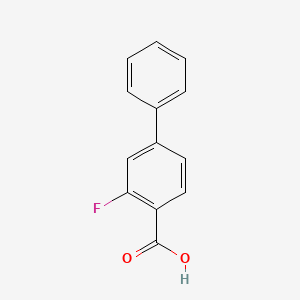
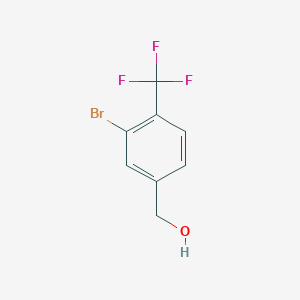
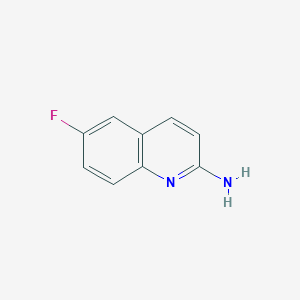
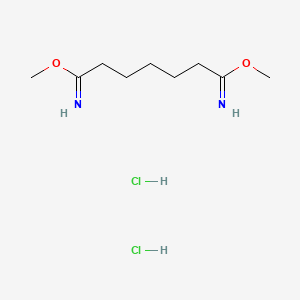
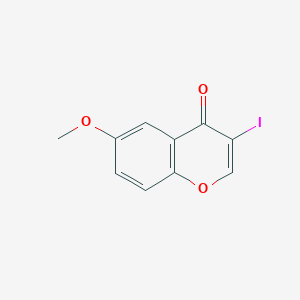
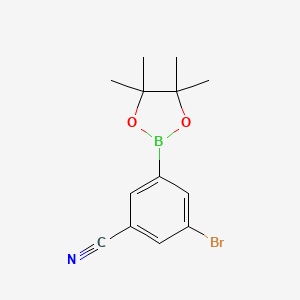
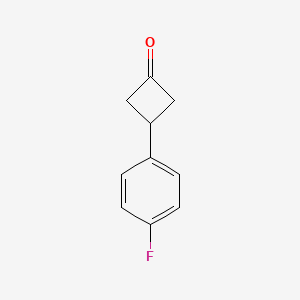

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)
